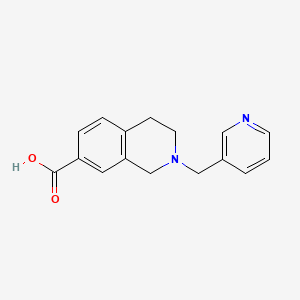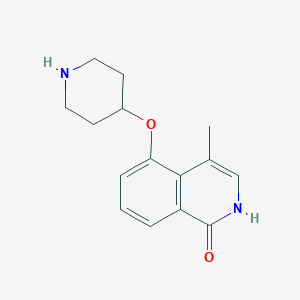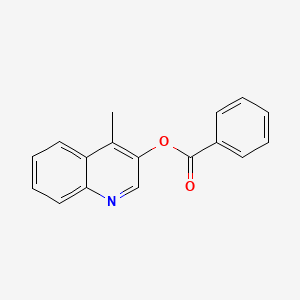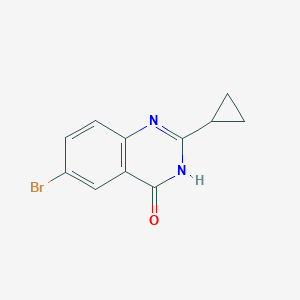
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a complex organic compound that features a pyridine ring attached to a tetrahydroisoquinoline scaffold. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a tetrahydroisoquinoline precursor under controlled conditions. The reaction may require the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Uniqueness
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the pyridine ring and the carboxylic acid group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)14-4-3-13-5-7-18(11-15(13)8-14)10-12-2-1-6-17-9-12/h1-4,6,8-9H,5,7,10-11H2,(H,19,20) |
InChI-Schlüssel |
IWDNBDLRGHBRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)O)CC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)


![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)




![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)


![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)

